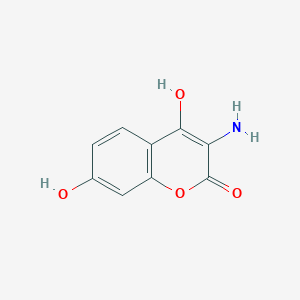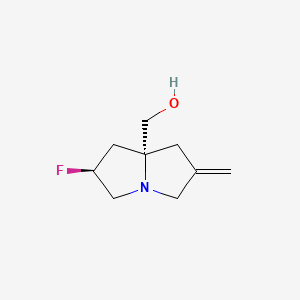
(2S,7aR)-2-Fluorotetrahydro-6-methylene-1H-pyrrolizine-7a(5H)-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,7aR)-2-Fluorotetrahydro-6-methylene-1H-pyrrolizine-7a(5H)-methanol is a fluorinated organic compound with a unique structure that includes a tetrahydropyrrolizine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,7aR)-2-Fluorotetrahydro-6-methylene-1H-pyrrolizine-7a(5H)-methanol typically involves multiple steps, starting from readily available precursors. One common method involves the fluorination of a suitable tetrahydropyrrolizine precursor under controlled conditions. The reaction conditions often include the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor, and the reactions are typically carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2S,7aR)-2-Fluorotetrahydro-6-methylene-1H-pyrrolizine-7a(5H)-methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Amino or thiol derivatives
Scientific Research Applications
(2S,7aR)-2-Fluorotetrahydro-6-methylene-1H-pyrrolizine-7a(5H)-methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the development of advanced materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of (2S,7aR)-2-Fluorotetrahydro-6-methylene-1H-pyrrolizine-7a(5H)-methanol involves its interaction with specific molecular targets. The fluorine atom in the compound can enhance its binding affinity to certain enzymes or receptors, leading to increased biological activity. The compound may also participate in various biochemical pathways, influencing cellular processes and signaling mechanisms.
Comparison with Similar Compounds
Similar Compounds
- (2S,7aR)-2-Fluorotetrahydro-1H-pyrrolizine-7a(5H)-carboxylic acid
- (2S,7aR)-2-Methoxytetrahydro-1H-pyrrolizine-7a(5H)-carboxylic acid
- (2S,4AS,5R,7S,7AR)-5-Ethoxy-7-(iodomethyl)-2-(4-methoxyphenyl)dihydro-4H-furo[3,4-D][1,3]dioxin-4A(5H)-ol
Uniqueness
(2S,7aR)-2-Fluorotetrahydro-6-methylene-1H-pyrrolizine-7a(5H)-methanol is unique due to its specific fluorination pattern and the presence of a methylene group. These structural features can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H14FNO |
|---|---|
Molecular Weight |
171.21 g/mol |
IUPAC Name |
[(2S,8R)-2-fluoro-6-methylidene-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol |
InChI |
InChI=1S/C9H14FNO/c1-7-2-9(6-12)3-8(10)5-11(9)4-7/h8,12H,1-6H2/t8-,9+/m0/s1 |
InChI Key |
ZCIMMTFIXZGRTK-DTWKUNHWSA-N |
Isomeric SMILES |
C=C1C[C@@]2(C[C@@H](CN2C1)F)CO |
Canonical SMILES |
C=C1CC2(CC(CN2C1)F)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



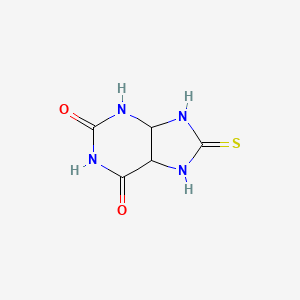
![[2-Oxo-2-(2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl)ethyl] acetate](/img/structure/B12288455.png)
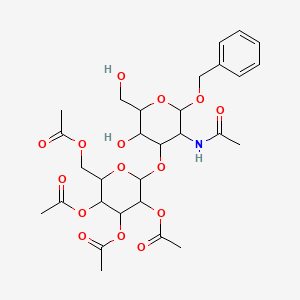
![(5S,15S)-5,15-Bis[(tert-butyloxy)carbonyl]-10-[(5S)-6-(tert-butyloxy)-6-oxo-5-[[(benzyloxy)carbonyl]amino]hexyl]-8,12-dihydroxy-3-oxo-1-phenyl-2-oxa-4,10,16-triazaheptadecan-17-oic Acid Benzyl Ester](/img/structure/B12288462.png)
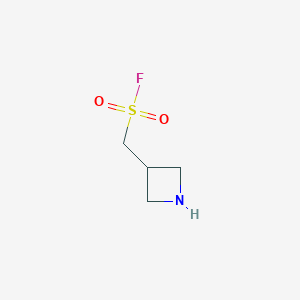
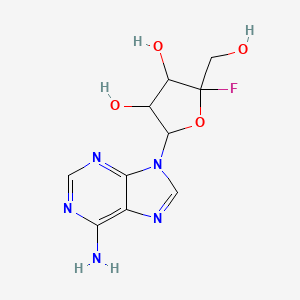
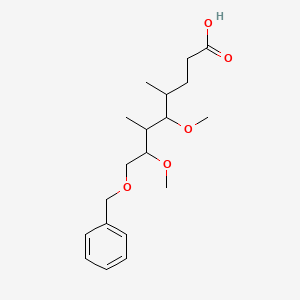
![N-[1-[[1-[[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]-2-(2-aminopropanoylamino)-4-methylpentanamide;hydrochloride](/img/structure/B12288474.png)
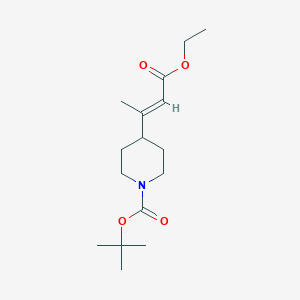
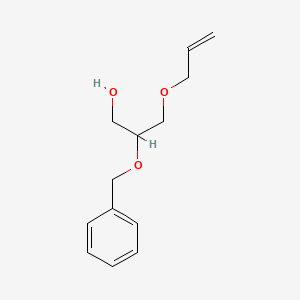
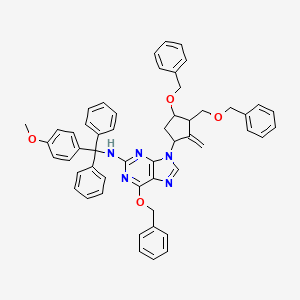
![Benzhydryl 7-benzamido-3-(chloromethyl)-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12288500.png)
